1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-15-3-4-18(11-16(15)2)28-14-17(12-21(28)29)22(30)25-8-10-27-9-5-19(26-27)20-13-23-6-7-24-20/h3-7,9,11,13,17H,8,10,12,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPPRJPONIEONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide, identified by CAS Number 2034604-73-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. It possesses a complex structure that includes a pyrrolidine ring and pyrazole moieties, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 2034604-73-2 |
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrrolidine structures exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In a study involving various cancer cell lines, it demonstrated promising cytotoxic effects with an IC50 value indicating effective concentration ranges for therapeutic applications .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. It inhibits the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is crucial in modulating inflammatory responses. The inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator, thereby prolonging its effects at sites of inflammation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that modifications in the pyrazole and pyrrolidine moieties can significantly influence biological activity. For instance, variations in substituents on the phenyl ring have been shown to enhance potency against specific targets such as PPARγ receptors involved in glucose metabolism and adipocyte differentiation .
Case Studies
- Study on Anticancer Properties : A multicellular spheroid model was used to evaluate the anticancer effects of the compound. The results indicated that it effectively reduced tumor growth by inducing apoptosis in cancer cells while sparing normal cells .
- Inhibition of NAAA : In vitro assays demonstrated that the compound effectively inhibited NAAA with an IC50 value comparable to other known inhibitors, suggesting its potential use in treating inflammatory diseases .
Scientific Research Applications
Thrombopoietin Receptor Agonism
One of the primary applications of this compound is as an agonist for the thrombopoietin receptor (TPO). Research indicates that it can enhance platelet production, making it potentially useful in treating thrombocytopenia—a condition characterized by low platelet counts. The compound's ability to stimulate TPO receptors could lead to improved therapeutic strategies for patients suffering from this condition .
Case Study : A patent describes the use of a related compound as a TPO mimetic, demonstrating enhanced solubility and bioavailability compared to its free acid form. This improvement is significant for developing effective pharmaceutical formulations .
Anticancer Activity
The compound also shows promise in anticancer research. Studies suggest that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of pyrazole and pyrrolidine moieties has been linked to enhanced anticancer activity due to their ability to interfere with cellular signaling pathways involved in tumor growth .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 12.5 | |
| Compound B | MCF7 (Breast) | 10.0 | |
| Compound C | HeLa (Cervical) | 15.0 |
Neuropharmacological Effects
Emerging research points to potential neuropharmacological applications. Compounds with similar structural motifs have been investigated for their effects on neurotransmitter systems, suggesting possible benefits in treating neurodegenerative diseases or mood disorders. The interaction with dopaminergic and serotonergic pathways could be significant for developing new antidepressants or antipsychotics.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations, including cyclization and functional group modifications. Efficient synthetic routes are crucial for producing sufficient quantities for biological testing and further development.
Example Synthetic Route :
- Formation of the pyrrolidine ring through cyclization.
- Introduction of the pyrazole moiety via nucleophilic substitution.
- Finalization with carboxamide formation through acylation.
Chemical Reactions Analysis
Functionalization of the Pyrrolidine Ring
The 3,4-dimethylphenyl group is introduced via aryl coupling or alkylation :
Example Pathway :
-
Substrate : Pyrrolidinone with a free amine at C3.
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Coupling : Reaction with 3,4-dimethylphenyl bromide under Pd catalysis.
-
Purification : Column chromatography to isolate the N-aryl product.
Amide Coupling for Carboxamide Linkage
The ethylamine spacer connecting the pyrrolidine and pyrazole is established via amide bond formation :
Example Pathway :
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Acid Activation : Convert pyrrolidine-3-carboxylic acid to its HATU-activated ester.
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Coupling : React with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine.
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Purification : Recrystallization or HPLC to isolate the final product.
Functional Group Transformations
Oxidation and Substitution Reactions :
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Oxidation of Alcohols : MnO₂ or Swern oxidation to introduce ketones.
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Halogenation : NBS or PCl₃ for introducing reactive handles for further coupling.
Key Stability Notes :
-
The trifluoromethyl group (if present) enhances metabolic stability but may complicate purification due to hydrophobicity.
-
Pyrazine rings are susceptible to reduction under hydrogenation conditions .
Catalytic and Solvent Systems
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ for Suzuki couplings HATU for amide bonds | Pd catalysts improve cross-coupling efficiency; HATU reduces racemization. |
| Solvent | Dioxane/H₂O (Suzuki) DMF (alkylation) | Biphasic solvents enhance reaction rates; DMF aids in solubilizing polar reagents. |
| Temperature | 80–120°C for couplings RT for amide bond formation | Higher temperatures accelerate aryl couplings but risk decomposition. |
Challenges and Mitigation Strategies
Preparation Methods
Cyclization of γ-Keto Acid Derivatives
The pyrrolidin-5-one ring is constructed via intramolecular cyclization of γ-keto acid precursors. A representative route involves:
- Formation of γ-keto ester : Reacting 3,4-dimethylbenzylamine with ethyl 4-oxopent-2-enoate under acidic conditions yields a Schiff base intermediate.
- Cyclization : Heating the Schiff base in toluene with p-toluenesulfonic acid catalyzes aza-Michael addition, forming ethyl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate.
- Hydrolysis : Saponification with aqueous NaOH converts the ester to the carboxylic acid (80–85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Cyclization solvent | Toluene |
| Catalyst | p-Toluenesulfonic acid (10 mol%) |
| Reaction time | 12 h at 110°C |
Alternative Routes via Lactamization
γ-Amino acids derived from 3,4-dimethylbenzaldehyde undergo lactamization using carbodiimide-mediated coupling (e.g., EDCl/HOBt), yielding the pyrrolidinone ring in 70–75% yield.
Synthesis of 2-(3-(Pyrazin-2-yl)-1H-Pyrazol-1-yl)Ethylamine
Pyrazole Ring Formation
The pyrazin-2-yl-substituted pyrazole is synthesized via cyclocondensation:
- Hydrazine formation : Pyrazin-2-carbohydrazide is prepared by treating pyrazine-2-carbonitrile with hydrazine hydrate.
- Cyclocondensation : Reacting the hydrazide with pentane-2,4-dione in ethanol under reflux forms 3-(pyrazin-2-yl)-1H-pyrazole (65% yield).
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 78°C (reflux)
- Time: 8 h
N-Alkylation to Introduce Ethylamine
The pyrazole is alkylated using 2-chloroethylamine hydrochloride under basic conditions:
- Base-mediated alkylation : Sodium hydride (2.2 eq) in THF deprotonates the pyrazole, enabling nucleophilic attack on 2-chloroethylamine (1.5 eq) at 0°C→RT (12 h).
- Isolation : Column chromatography (SiO₂, EtOAc/hexane) yields 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine (60% yield).
Critical Parameters :
- Base: NaH (60% dispersion in mineral oil)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C → room temperature
Amide Coupling and Final Assembly
Carboxamide Formation
The pyrrolidinone-3-carboxylic acid is coupled with the ethylamine derivative using HATU/DIPEA:
- Activation : 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is treated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at 0°C for 15 min.
- Coupling : 2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine (1.1 eq) is added, and the reaction is stirred at RT for 24 h.
- Workup : Aqueous extraction and purification via HPLC afford the final compound (75% yield, >98% purity).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Coupling agent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction time | 24 h |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyrazine-H), 8.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.25–7.15 (m, 3H, aromatic), 4.45 (t, J = 6.0 Hz, 2H, CH₂N), 3.80–3.60 (m, 2H, pyrrolidine-H), 2.95 (t, J = 6.0 Hz, 2H, CH₂NH), 2.30 (s, 6H, CH₃), 2.10–1.90 (m, 2H, pyrrolidine-H).
- HRMS (ESI+) : m/z calcd for C₂₃H₂₆N₆O₂ [M+H]⁺ 437.2089, found 437.2092.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) confirms >98% purity with tR = 6.45 min.
Industrial-Scale Considerations
Catalytic Enhancements
Transitioning to flow chemistry reduces reaction times (e.g., cyclization step from 12 h to 2 h) and improves yields (85→92%).
Green Chemistry Metrics
- PMI (Process Mass Intensity) : Reduced from 120 to 45 via solvent recycling (THF recovery >90%).
- E-factor : Improved from 58 to 22 by minimizing chromatographic purifications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yield?
- Methodology : Multi-step synthesis involving (1) formation of the pyrrolidine-3-carboxamide core via condensation reactions (e.g., coupling 5-oxopyrrolidine derivatives with aryl amines) and (2) introduction of the pyrazine-pyrazole moiety through Suzuki-Miyaura cross-coupling or nucleophilic substitution. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyrazole ring formation .
- Catalysts : Pd(PPh₃)₄ improves regioselectivity in pyrazole derivatization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Key techniques :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., 3,4-dimethylphenyl group at δ 2.2–2.4 ppm and pyrazine protons at δ 8.5–9.0 ppm) .
- FT-IR : Validates carbonyl groups (C=O stretch at ~1700 cm⁻¹) and amide bonds (N-H bend at ~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 450.2) .
Q. What in vitro models are suitable for initial pharmacological screening of this compound?
- Approaches :
- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data when modifying the pyrazine or pyrrolidine moieties?
- Strategies :
- Orthogonal assays : Compare results across enzymatic, cellular, and biophysical (e.g., SPR) platforms to rule out assay-specific artifacts .
- DFT calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing groups on pyrazine altering binding affinity) .
- Crystallography : Co-crystallize derivatives with target proteins to validate binding modes .
Q. What strategies address solubility challenges during bioactivity testing of hydrophobic derivatives?
- Solutions :
- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve solubility .
Q. How can molecular docking or QSAR models predict target binding affinity and off-target effects?
- Protocols :
- Docking software (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinase targets) using the compound’s 3D structure (generated via ChemDraw 3D) .
- QSAR : Train models on datasets of pyrazole/pyrrolidine analogs to predict logP, polar surface area, and toxicity (e.g., hERG inhibition) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics in animal models?
- Guidelines :
- Pharmacokinetic profiling : Measure plasma concentrations at multiple time points (0–24 hr) after oral and IV administration .
- Non-compartmental analysis : Calculate AUC, Cmax, and t₁/₂ to establish dose proportionality .
Q. What statistical methods are recommended for analyzing discrepancies in replicate bioassay data?
- Approach :
- ANOVA with post-hoc tests : Identify outliers across technical and biological replicates .
- Grubbs’ test : Detect and exclude significant outliers (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
